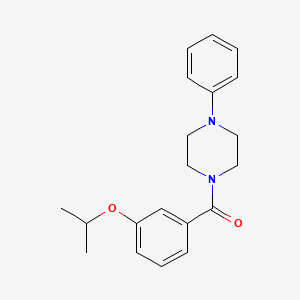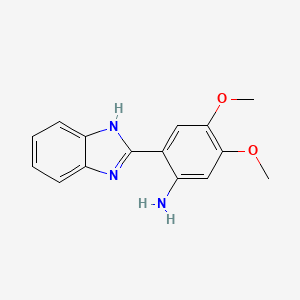
N~4~-(2-ethyl-6-methylphenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-ethyl-6-methylphenyl)-6-methyl-2,4-pyrimidinediamine, commonly referred to as EM574, is a small molecule that has been of interest to the scientific community due to its potential therapeutic applications. EM574 belongs to the class of pyrimidine derivatives and has been shown to exhibit promising pharmacological properties, making it a suitable candidate for drug development.
Mechanism of Action
The mechanism of action of EM574 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. EM574 has been shown to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell proliferation and survival. Additionally, EM574 has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
EM574 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, EM574 has been shown to inhibit the growth of bacteria and fungi. EM574 has also been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
EM574 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, EM574 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
However, there are also limitations to the use of EM574 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, EM574 has low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on EM574. One area of interest is the development of EM574 as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of EM574 in animal models and human clinical trials.
Another area of interest is the investigation of the mechanisms of action of EM574. Understanding how EM574 interacts with cellular pathways and enzymes could provide insights into its potential therapeutic applications.
Finally, there is potential for the development of EM574 as an antimicrobial agent. Further studies are needed to determine its efficacy against a range of bacterial and fungal pathogens.
Synthesis Methods
The synthesis of EM574 involves the reaction of 2-ethyl-6-methylphenylamine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure EM574.
Scientific Research Applications
EM574 has been the subject of several studies that have investigated its potential therapeutic applications. One study found that EM574 exhibited antitumor activity against lung cancer cells by inducing apoptosis, or programmed cell death. Another study showed that EM574 had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-N-(2-ethyl-6-methylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-11-7-5-6-9(2)13(11)17-12-8-10(3)16-14(15)18-12/h5-8H,4H2,1-3H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYALKWFEPXLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2-ethyl-6-methylphenyl)-6-methyl-2,4-pyrimidinediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)


![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)

![N-{2-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenoxy]ethyl}acetamide](/img/structure/B5295975.png)